Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-
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Overview
Description
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- is an organic compound belonging to the class of benzothiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene or thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield benzo[b]thiophene-2-carboximidamide, 6-keto-, while reduction of the carboximidamide group can produce benzo[b]thiophene-2-carboxamide .
Scientific Research Applications
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hydroxy and carboximidamide groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-carboxamide
- Benzo[b]thiophene-2-carboxaldehyde
- Benzo[b]thiophene-2-carboxylic acid
Uniqueness
Benzo[b]thiophene-2-carboximidamide, 6-hydroxy- stands out due to the presence of both hydroxy and carboximidamide groups, which confer unique chemical reactivity and biological activity. This combination of functional groups is less common in related compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
6-hydroxy-1-benzothiophene-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9(11)8-3-5-1-2-6(12)4-7(5)13-8/h1-4,12H,(H3,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGGPVSXBHNHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=C2)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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